molecular formula C12H22N2O2 B2482556 Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1823500-01-1

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2482556
CAS No.: 1823500-01-1
M. Wt: 226.32
InChI Key: NRSXXKHXMGDSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1823500-01-1) is a bicyclic amine derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The compound features a rigid 3,9-diazabicyclo[3.3.1]nonane core, where the tert-butyl carbamate group at position 3 acts as a protective moiety, enhancing solubility and stability during synthetic processes . It is stored under dark, dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing nicotinic acetylcholine receptor ligands and antiviral agents . Its structural rigidity and nitrogen atom positioning make it a versatile scaffold for modulating bioactivity.

Properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSXXKHXMGDSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823500-01-1
Record name tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then subjected to various chemical reactions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The tert-butyl diazabicyclo[3.3.1]nonane family includes several analogs differentiated by substituent positions and ring systems. Key comparisons are summarized below:

(a) 3,7-Diazabicyclo[3.3.1]nonane Derivatives
  • Biological Activity: Derivatives with N-alkoxyalkyl substituents at position 9 exhibit local anesthetic effects.
  • Structure-Activity Relationship (SAR) : Activity depends on substituent hydrophobicity and stereochemistry. Bulky groups enhance binding to biological targets but may reduce solubility .
(b) 3,9-Diazabicyclo[3.3.1]nonane in Antiviral Research
  • Maraviroc Analogs: Replacement of the tropane moiety in maraviroc (an HIV entry inhibitor) with 3,9-diazabicyclo[3.3.1]nonane improved antiviral activity in neutralization assays. Conformational analysis and docking studies suggest enhanced CCR5 receptor binding due to the rigid bicyclic framework .
(c) Nicotinic Acetylcholine Receptor (nAChR) Ligands
  • Subtype Selectivity: The 3,9-diazabicyclo[3.3.1]nonane scaffold shows affinity for α4β2 nAChR subtypes, which are implicated in nicotine addiction and neurodegenerative diseases. In contrast, 3,9-diazabicyclo[4.2.1]nonane derivatives exhibit distinct selectivity profiles due to altered ring geometry .

Biological Activity

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 1823500-01-1) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a bicyclic structure that is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties. For instance, related compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL for certain derivatives . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential in this area.

Anticancer Activity

Recent studies highlight the anticancer potential of similar bicyclic compounds. For example, certain derivatives have shown significant inhibitory effects on cancer cell proliferation with IC₅₀ values in the low micromolar range (e.g., 0.126 µM against MDA-MB-231 cells) . The selectivity index indicates a favorable therapeutic window, suggesting that these compounds can differentiate between cancerous and non-cancerous cells effectively.

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of a structurally related compound on various cancer cell lines. The results indicated:

Cell Line IC₅₀ (µM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)>2Low

This study demonstrated that while the compound effectively inhibited tumor growth in aggressive breast cancer cells, it showed significantly less toxicity towards non-cancerous cells, thereby underscoring its potential as a targeted cancer therapy .

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic profile of similar compounds in animal models:

Parameter Value
C_max592 ± 62 mg/mL
t_½27.4 nM
Toxicity (oral dose)800 mg/kg (acceptable)

These findings suggest that while the compound exhibits moderate systemic exposure, it maintains a favorable safety profile at high doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.